molecular formula C18H30ClNO B12773758 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride CAS No. 857191-34-5

1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride

Katalognummer: B12773758
CAS-Nummer: 857191-34-5
Molekulargewicht: 311.9 g/mol
InChI-Schlüssel: JPIFCVUSUPNAIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is a chemical compound with the molecular formula C16H25NO·HCl. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a phenyl group and an isobutyl group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride typically involves the reaction of piperidine with alpha-isobutyl-alpha-phenylpropanol under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound with high purity and yield. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Piperidinepropanol: A related compound with similar chemical properties but lacking the isobutyl and phenyl groups.

    Alpha-isobutyl-alpha-phenylpropanol: Another related compound that shares the isobutyl and phenyl groups but lacks the piperidine ring.

Uniqueness

1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is unique due to the combination of the piperidine ring, isobutyl group, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Eigenschaften

CAS-Nummer

857191-34-5

Molekularformel

C18H30ClNO

Molekulargewicht

311.9 g/mol

IUPAC-Name

5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride

InChI

InChI=1S/C18H29NO.ClH/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3;1H

InChI-Schlüssel

JPIFCVUSUPNAIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.